

SR-3029: A Potent Inducer of Apoptosis in Cancer Cells via CK1 δ / ϵ Inhibition

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Compound of Interest				
Compound Name:	SR-3029			
Cat. No.:	B610973	Get Quote		

Application Notes and Protocols for Researchers

SR-3029 is a potent and highly selective, ATP-competitive inhibitor of Casein Kinase 1δ (CK1 δ) and Casein Kinase 1ϵ (CK1 ϵ).[1][2] This small molecule has emerged as a valuable tool for investigating the roles of CK1 δ / ϵ in cellular processes and as a potential therapeutic agent for various cancers, particularly those with aberrant Wnt/ β -catenin signaling.[3][4] These application notes provide a comprehensive overview of **SR-3029**'s mechanism of action, protocols for its use in cancer cell apoptosis studies, and relevant quantitative data.

Mechanism of Action

SR-3029 primarily functions by inhibiting the kinase activity of CK1 δ and CK1 ϵ , which are serine/threonine kinases involved in the regulation of numerous cellular processes.[5] Overexpression of CK1 δ has been linked to a more aggressive phenotype and poorer prognosis in several cancers, including breast, pancreatic, and bladder cancer.[5]

The primary anti-cancer effect of **SR-3029** is mediated through the inhibition of the Wnt/ β -catenin signaling pathway.[3][4] In many cancers, this pathway is constitutively active, leading to the accumulation of β -catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. CK1 δ is a crucial component of the β -catenin destruction complex. However, in cancers with high levels of Wnt signaling, CK1 δ can paradoxically promote β -catenin stabilization. By inhibiting CK1 δ , **SR-3029** leads to a reduction in nuclear β -catenin levels, thereby downregulating the expression of Wnt target genes like Cyclin D1 and c-Myc, ultimately inducing apoptosis in cancer cells.[4][6]



In pancreatic and bladder cancer, **SR-3029** has also been shown to sensitize cancer cells to gemcitabine by upregulating the expression of deoxycytidine kinase (dCK), a key enzyme in gemcitabine activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **SR-3029** based on published literature.

Table 1: In Vitro Inhibitory Activity of SR-3029

Target	IC50 (nM)	Ki (nM)
CK1δ	44	97
CK1ε	260	97
CDK4/cyclin D1	576	-
CDK4/cyclin D3	368	-
CDK6/cyclin D1	428	-
CDK6/cyclin D3	427	-
FLT3	3000	-

Data sourced from MedchemExpress and Cayman Chemical.[2][6]

Table 2: Cellular Activity of SR-3029

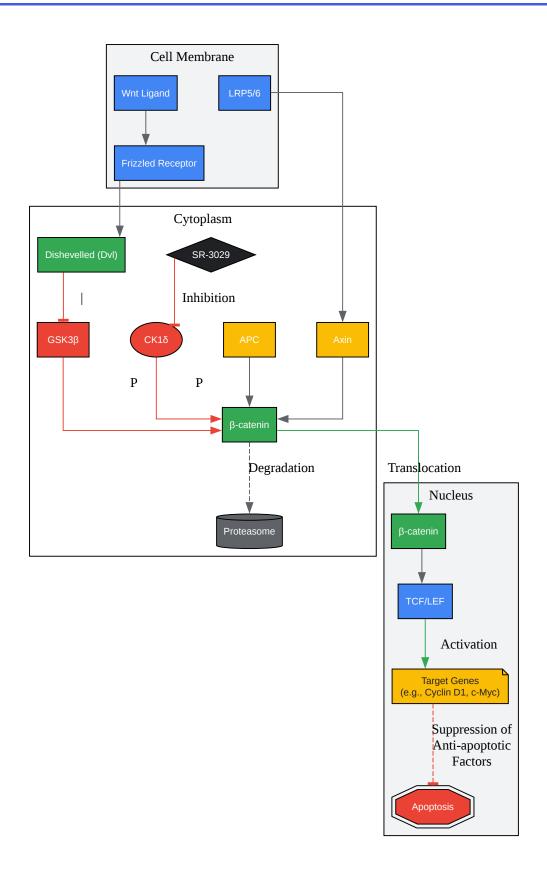


Cell Line	Cancer Type	EC50 (nM)	Assay
A375	Human Melanoma	86	Proliferation Assay
PANC-1	Pancreatic Cancer	Varies (not specified)	CellTiter-Glo
T24	Bladder Cancer	Varies (not specified)	CellTiter-Glo
MDA-MB-231	Triple-Negative Breast Cancer	5-70 (range for CK1δ overexpressing cells)	Proliferation Assay
MDA-MB-468	Triple-Negative Breast Cancer	5-70 (range for CK1δ overexpressing cells)	Proliferation Assay

Data sourced from MedchemExpress, AACR Journals, and Science Translational Medicine.[2] [5][7]

Signaling Pathway Diagrams

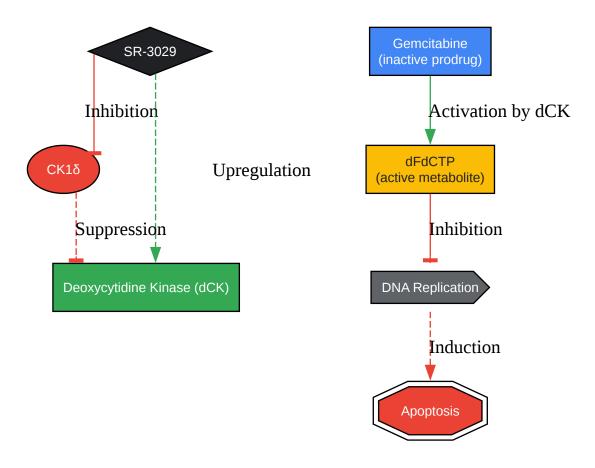




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Caption: **SR-3029** inhibits CK1 δ , leading to the destabilization of β -catenin and subsequent apoptosis.



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Caption: **SR-3029** enhances gemcitabine efficacy by upregulating dCK, the rate-limiting enzyme in its activation.

Experimental Protocols

1. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from studies assessing the effect of **SR-3029** on the proliferation of pancreatic and bladder cancer cell lines.[5]

- Materials:
 - Cancer cell lines (e.g., PANC-1, T24)



- Complete cell culture medium
- SR-3029 (stock solution in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium.
- Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of SR-3029 in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of SR-3029 or vehicle control (medium with 0.1% DMSO).
- Incubate the plate for 72 hours at 37°C and 5% CO2.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
- Add 100 μL of CellTiter-Glo® reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the half-maximal effective concentration (EC50) by plotting the luminescence signal against the log of the SR-3029 concentration and fitting the data to a four-parameter logistic curve.

Methodological & Application





2. Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is designed to assess changes in protein expression related to apoptosis (e.g., cleaved PARP) and Wnt/ β -catenin signaling (e.g., nuclear β -catenin) following **SR-3029** treatment.[5][6]

- Materials:
 - Cancer cell lines
 - o SR-3029
 - Complete cell culture medium
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA Protein Assay Kit
 - SDS-PAGE gels
 - PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-cleaved PARP, anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for loading control)
 - HRP-conjugated secondary antibodies
 - Enhanced chemiluminescence (ECL) substrate
 - Chemiluminescence imaging system
- Procedure:
 - Plate cells and treat with SR-3029 at the desired concentration and for the appropriate duration (e.g., 24-48 hours).



- For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
- Quantify protein concentration using the BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to the loading control.
- 3. In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SR-3029** in a mouse xenograft model.[2][6]

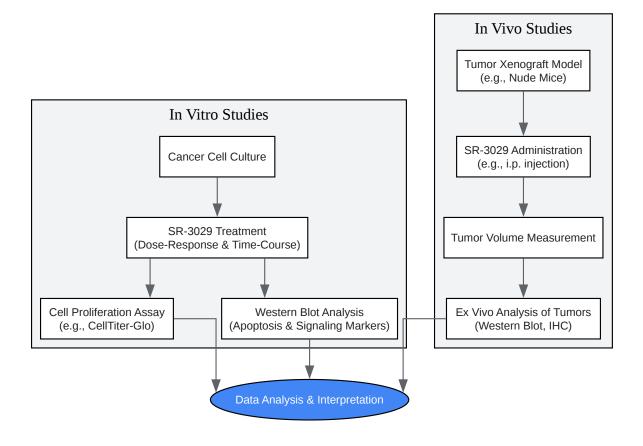
- Materials:
 - Immunocompromised mice (e.g., athymic nude mice)
 - Cancer cell line (e.g., MDA-MB-231)



- Matrigel (optional)
- o SR-3029
- Vehicle solution (e.g., PEG300, Tween-80, and saline)
- Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 μL of PBS, with or without Matrigel) into the flank of each mouse.
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into treatment and control groups.
 - Prepare the SR-3029 formulation. A common formulation involves dissolving SR-3029 in DMSO, then diluting with PEG300, Tween-80, and saline.[2]
 - o Administer **SR-3029** (e.g., 20 mg/kg daily) or vehicle via intraperitoneal (i.p.) injection.
 - Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
 - Monitor the body weight and overall health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow Diagram





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Caption: A typical experimental workflow for evaluating the anti-cancer effects of SR-3029.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]







- 3. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? Cheong -Annals of Translational Medicine [atm.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Therapeutic Targeting of Casein Kinase 1δ in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
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